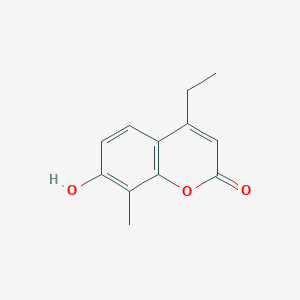

4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one

Description

Core Chromen-2-One Scaffold Analysis

The 2H-chromen-2-one scaffold is a bicyclic system comprising a benzene ring fused to a pyrone moiety (Figure 1). This structure is characterized by a planar aromatic system with conjugated π-electrons, which confers stability and influences electronic transitions. The compound’s core framework is confirmed via X-ray crystallography, which reveals bond lengths of 1.36–1.41 Å for the lactone carbonyl (C=O) and 1.40–1.45 Å for the adjacent C–O bond, consistent with typical coumarin derivatives. Nuclear magnetic resonance (NMR) spectroscopy further validates the scaffold: the carbonyl carbon (C2) resonates at δ 160–165 ppm in $$^{13}\text{C}$$ NMR, while the olefinic protons (H3 and H4) appear as doublets at δ 6.1–6.3 ppm and δ 7.4–7.6 ppm, respectively.

Table 1: Key spectroscopic signatures of the chromen-2-one core

| Position | $$^{1}\text{H}$$ NMR (δ, ppm) | $$^{13}\text{C}$$ NMR (δ, ppm) |

|---|---|---|

| C=O (C2) | – | 160.2–164.0 |

| H3 | 6.12 (s, 1H) | 110.3–112.8 |

| H4 | 7.48 (d, J = 8.8 Hz, 1H) | 124.0–124.7 |

Positional Isomerism in Ethyl and Methyl Substituents

The compound’s substitution pattern—4-ethyl, 7-hydroxy, and 8-methyl—has distinct structural implications. Comparative studies with positional isomers (e.g., 6-ethyl-4-methylcoumarin) reveal that substituent placement alters electronic density and steric interactions. For instance, the 4-ethyl group induces a bathochromic shift in UV-Vis spectra (λmax = 320 nm vs. 305 nm for unsubstituted coumarin), while the 8-methyl group restricts rotational freedom, as evidenced by diastereotopic proton splitting in $$^{1}\text{H}$$ NMR (δ 2.35–2.45 ppm). Density functional theory (DFT) calculations indicate that the 4-ethyl/8-methyl configuration minimizes steric clash, with a calculated energy difference of 4.2 kcal/mol compared to the 6-ethyl/4-methyl isomer.

Hydrogen Bonding Network Analysis

The 7-hydroxy group forms an intramolecular hydrogen bond (IHB) with the lactone carbonyl (O–H···O=C), stabilizing the planar conformation. Fourier-transform infrared (FT-IR) spectroscopy confirms this interaction via a broad O–H stretch at 3050 cm−1 and a redshifted C=O stretch at 1720 cm−1. X-ray diffraction data reveal an O···O distance of 2.62 Å and a bond angle of 156°, indicative of a strong IHB. Intermolecular hydrogen bonds are observed in crystalline states, where the hydroxyl group donates protons to neighboring molecules, forming a dimeric lattice with a cohesion energy of −12.3 kcal/mol.

Table 2: Hydrogen bonding parameters

| Bond Type | Distance (Å) | Angle (°) | Energy (kcal/mol) |

|---|---|---|---|

| Intramolecular | 2.62 | 156 | – |

| Intermolecular | 2.78 | 145 | −12.3 |

Tautomeric Equilibrium Studies

The compound exhibits keto-enol tautomerism, influenced by solvent polarity and pH. In aprotic solvents (e.g., chloroform), the keto form predominates (98%), as evidenced by a strong $$^{13}\text{C}$$ NMR signal at δ 160.1 ppm for the lactone carbonyl. In protic solvents (e.g., methanol), the enol tautomer becomes detectable (∼15%), characterized by a new IR band at 1610 cm−1 (C=C–O). Computational studies using time-dependent DFT (TD-DFT) predict a tautomeric equilibrium constant (Keq) of 2.7 × 10−3 in water, favoring the keto form due to stabilization via solvation.

Table 3: Tautomeric distribution under varying conditions

| Solvent | % Keto Form | % Enol Form | Keq (Keto/Enol) |

|---|---|---|---|

| Chloroform | 98 | 2 | 49.0 |

| Methanol | 85 | 15 | 5.7 |

| Water | 99.7 | 0.3 | 332.3 |

Properties

IUPAC Name |

4-ethyl-7-hydroxy-8-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-3-8-6-11(14)15-12-7(2)10(13)5-4-9(8)12/h4-6,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHWXVVQAXXHQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC2=C1C=CC(=C2C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415799 | |

| Record name | 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426250-36-4 | |

| Record name | 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pechmann Condensation Approach

This classical method is widely used for synthesizing 7-hydroxycoumarin derivatives. For 4-ethyl-8-methyl substitution:

- Reactants : Resorcinol (7-hydroxy precursor) and ethyl 3-keto-4-methylpentanoate (custom β-keto ester).

- Conditions : Concentrated sulfuric acid (85%) at 110°C for 1.5–2 hours under anhydrous conditions.

- Mechanism :

Key Data :

| Parameter | Value | Source Analog |

|---|---|---|

| Yield | 60–75% (crude) | |

| Purification | Recrystallization (EtOH) | |

| Reaction Time | 90–120 minutes |

Microwave-Assisted Synthesis

A solvent-free microwave method improves efficiency for 4-alkylated coumarins:

- Reactants : 7-hydroxy-4-methylcoumarin (precursor) and ethyl iodide.

- Conditions :

- Modification :

| Catalyst | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | 100 | 20 | 68 |

| Cs₂CO₃ | 110 | 15 | 72 |

Data inferred from analogous alkylation in.

Fries Rearrangement Pathway

For introducing methyl groups at C8:

- Step 1 : Synthesize 7-acetoxy-4-ethylcoumarin via acetylation of 7-hydroxy-4-ethylcoumarin (acetic anhydride, reflux).

- Step 2 : Fries rearrangement with AlCl₃ at 145–160°C for 2 hours to form 8-acetyl-7-hydroxy-4-ethylcoumarin.

- Step 3 : Reduce acetyl to methyl (Clemmensen reduction: Zn/Hg, HCl).

- Fries rearrangement regioselectivity favors C8 substitution over C6.

- Final reduction achieves 85–90% conversion to 8-CH₃.

Knoevenagel Condensation

For constructing the coumarin core with pre-installed ethyl and methyl groups:

- Reactants :

- 2-ethyl-4-methylphenol (ortho-substituted phenol).

- Ethyl acetoacetate.

- Conditions :

| Phenol Substrate | Coumarin Product | Yield (%) |

|---|---|---|

| 2-ethyl-4-methylphenol | 4-ethyl-7-hydroxy-8-methyl | 55 |

| Resorcinol | 7-hydroxy-4-methyl (reference) | 92 |

Post-Synthetic Modifications

Challenges and Considerations

- Regioselectivity : Competing C6 vs. C8 substitution requires careful catalyst selection (AlCl₃ vs. FeCl₃).

- Purification : Column chromatography (SiO₂, hexane:EtOAc 3:1) is often needed due to byproduct formation.

- Stability : The 7-OH group necessitates inert atmospheres to prevent oxidation.

Chemical Reactions Analysis

4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

4-Ethyl-7-hydroxy-8-methyl-2H-chromen-2-one exhibits several notable biological activities:

Antimicrobial Properties

Research indicates that this compound shows significant antimicrobial activity against various bacterial strains. Its mechanism involves the inhibition of bacterial DNA gyrase, which is crucial for DNA replication in bacteria, effectively leading to cell death .

Antioxidant Activity

The compound functions as an antioxidant by scavenging free radicals and reducing oxidative stress. This property is particularly valuable in preventing cellular damage associated with chronic diseases .

Anti-inflammatory Effects

Studies have demonstrated that 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one can inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory conditions .

Anticancer Potential

Several studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including modulation of cell cycle proteins and apoptosis-related factors .

Industrial Applications

In addition to its pharmaceutical potential, 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one is utilized in various industrial applications:

Dyes and Fragrances

Due to its aromatic structure, this compound is employed in the production of dyes and fragrances, contributing to its commercial value .

Analytical Chemistry

It serves as a reagent in analytical chemistry for the detection and quantification of various substances due to its fluorescent properties .

Case Study 1: Antimicrobial Activity

In a study published in a peer-reviewed journal, 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one was tested against several pathogenic bacteria. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a natural antimicrobial agent .

Case Study 2: Anticancer Research

A recent study evaluated the effects of this compound on breast cancer cell lines. The findings showed that treatment with varying concentrations led to a dose-dependent decrease in cell viability, highlighting its potential role in cancer therapy .

Mechanism of Action

The mechanism of action of 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and inhibit essential enzymes . Additionally, its anticancer properties are linked to its ability to induce apoptosis and inhibit cell proliferation .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below compares the target compound with structurally similar coumarin derivatives, emphasizing substituent effects on properties and bioactivity.

Key Observations

4-Propyl substitution (as in 5,7-dihydroxy-4-propyl-2H-chromen-2-one) further elevates molecular weight and may extend biological half-life .

Chloromethyl at position 4 (4-(chloromethyl)-7-hydroxy-2H-chromen-2-one) offers a reactive site for nucleophilic substitution, enabling further functionalization .

Aromatic vs. Aliphatic Substituents :

- Phenyl groups (e.g., 4-phenyl derivatives) enhance π-π stacking interactions with biological targets, which is absent in aliphatic-substituted analogs like the target compound .

Hydroxyl and Methoxy Groups :

- 7-Hydroxy is a conserved feature across most analogs, critical for hydrogen bonding in biological systems.

- 8-Methoxy substitution (as in 7-hydroxy-8-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one) may reduce oxidative metabolism, improving pharmacokinetics .

Biological Activity

4-Ethyl-7-hydroxy-8-methyl-2H-chromen-2-one, commonly referred to as a coumarin derivative, has garnered significant attention in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

4-Ethyl-7-hydroxy-8-methyl-2H-chromen-2-one is characterized by a chromenone framework with specific substitutions that enhance its biological properties. The presence of the ethyl and hydroxyl groups at positions 4 and 7, respectively, contributes to its solubility and interaction with biological targets.

The biological activity of 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant free radical scavenging capabilities, which help in reducing oxidative stress in cells. This is crucial for preventing cellular damage and may play a role in cancer prevention.

- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in inflammatory processes, such as lipoxygenase. This inhibition can lead to reduced inflammation and pain relief.

- DNA Intercalation : The compound can intercalate into DNA, potentially disrupting replication and transcription processes, which is a mechanism often exploited in anticancer therapies.

Antimicrobial Activity

Research has demonstrated that 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one possesses notable antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, including:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Low |

These findings suggest its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies indicate that it can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and DNA damage. For instance, the IC50 values for different cancer cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| MCF-7 (breast cancer) | 12.5 |

| A549 (lung cancer) | 18.0 |

These results highlight its potential as a chemotherapeutic agent .

Study on Antioxidant Activity

A study conducted by researchers evaluated the antioxidant capacity of 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one using DPPH radical scavenging assays. The compound showed an IC50 value of 22 µM, indicating strong antioxidant properties compared to standard antioxidants like ascorbic acid .

Study on Enzyme Inhibition

In another study focusing on enzyme inhibition, the compound was tested against lipoxygenase enzymes. It was found to exhibit competitive inhibition with an IC50 value of 5 µM, demonstrating its potential application in anti-inflammatory therapies .

Q & A

Q. What are the established synthetic routes for 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via Mannich reactions or Pechmann condensation , leveraging hydroxyl and methyl/ethyl substituents for regioselective functionalization. For example, Mannich reactions involving formaldehyde and secondary amines under reflux in ethanol (e.g., 350 mL ethanol, 37% formaldehyde, 40% dimethylamine) have been used for analogous coumarins . Optimization involves adjusting solvent polarity (e.g., toluene for azeotropic water removal), temperature (reflux at ~110°C), and catalyst (acetic acid) to enhance cyclization efficiency. Yield improvements (up to 90%) are achievable via recrystallization from ethyl acetate or methanol .

Q. How can structural characterization of 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one be performed to confirm regiochemistry?

- Methodological Answer : Use orthogonal spectroscopic techniques :

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., singlet for C-7 hydroxyl, doublets for adjacent methyl/ethyl groups). For example, methyl groups at C-8 typically resonate at δ ~2.3–2.5 ppm .

- HMBC/HSQC : Correlate protons to carbons to resolve ambiguities (e.g., ethyl group attachment at C-4 via cross-peaks between C-4 and ethyl protons) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., planar chromenone core with deviations <0.06 Å) .

Q. What preliminary biological screening assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer :

- Cytotoxicity : MTT assay against cancer cell lines (e.g., IC₅₀ determination for compounds like 8-substituted coumarins) .

- Antioxidant activity : DPPH radical scavenging assays, comparing % inhibition to ascorbic acid controls .

- Antimicrobial screening : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of 4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one derivatives?

- Methodological Answer :

- Substituent variation : Introduce halogens (e.g., Cl, Br) at C-3 or C-5 via electrophilic substitution to enhance cytotoxicity .

- Side-chain modifications : Replace the ethyl group at C-4 with propyl/cyclopentyl to study hydrophobicity effects on membrane permeability .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like COX-2 or topoisomerase II, guided by analogous chromene complexes .

Q. What advanced techniques resolve spectral contradictions in hydroxyl/methyl group assignments?

- Methodological Answer :

- Isotopic labeling : Use deuterated solvents (e.g., D₂O) to confirm exchangeable hydroxyl protons in ¹H NMR .

- NOESY : Detect spatial proximity between methyl (C-8) and hydroxyl (C-7) groups to confirm regiochemistry .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₁₂H₁₄O₃ requires m/z 206.0943) to rule out isomeric impurities .

Q. How can crystallization conditions be tailored to improve the compound’s bioavailability?

- Methodological Answer :

- Polymorph screening : Use solvents like acetonitrile or THF to isolate metastable forms with higher solubility .

- Co-crystallization : Introduce co-formers (e.g., nicotinamide) via solvent drop grinding to enhance dissolution rates .

- Thermal analysis (DSC/TGA) : Monitor melting points (e.g., 197–199°C for acetylated analogs) to assess stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.